molecular formula C6H8N6O B14987824 N~5~,N~6~-Dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine CAS No. 210301-47-6

N~5~,N~6~-Dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No.: B14987824
CAS No.: 210301-47-6
M. Wt: 180.17 g/mol
InChI Key: AVCTZMMHUAGABV-UHFFFAOYSA-N
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Description

N~5~,N~6~-Dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a synthetic compound known for its unique chemical structure and significant biological activities It is a member of the oxadiazolo-pyrazine family, which is characterized by the presence of both oxadiazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5,N~6~-Dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine typically involves a multi-step process. One common method starts with the reaction of 3,4-diaminofurazan with oxalic acid to form the intermediate 1,2,5-oxadiazolo[3,4-b]pyrazine-5,6-dione. This intermediate is then subjected to methylation using methyl iodide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N~5~,N~6~-Dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~5~,N~6~-Dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of N5,N~6~-Dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its role as a mitochondrial uncoupler. It disrupts the proton gradient across the mitochondrial membrane, leading to increased respiration and reduced ATP production. This action can induce apoptosis in cancer cells and modulate metabolic pathways . The compound targets the mitochondrial membrane and affects pathways related to energy metabolism and cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~,N~6~-Dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively target mitochondrial pathways without affecting the plasma membrane makes it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

210301-47-6

Molecular Formula

C6H8N6O

Molecular Weight

180.17 g/mol

IUPAC Name

5-N,6-N-dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

InChI

InChI=1S/C6H8N6O/c1-7-3-4(8-2)10-6-5(9-3)11-13-12-6/h1-2H3,(H,7,9,11)(H,8,10,12)

InChI Key

AVCTZMMHUAGABV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=NON=C2N=C1NC

Origin of Product

United States

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